molecular formula C26H32N2O3S B4080824 N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B4080824
M. Wt: 452.6 g/mol
InChI Key: DQQNXXCAGXSUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MLR-1023, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MLR-1023 is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Mechanism of Action

The mechanism of action of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves the inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose metabolism and lower blood glucose levels. In addition, DPP-4 inhibitors have been shown to have anti-inflammatory and neuroprotective effects through mechanisms that are not fully understood.
Biochemical and Physiological Effects
N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have several biochemical and physiological effects in animal and human studies. In animal studies, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to improve glucose metabolism, reduce inflammation, and protect against neuronal damage. In human studies, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to improve glycemic control and reduce the risk of hypoglycemia in patients with T2DM. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have a favorable safety profile with no significant adverse events reported.

Advantages and Limitations for Lab Experiments

N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments, including its high selectivity for DPP-4, its availability as a commercial product, and its favorable safety profile. However, there are also limitations to the use of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a synthetic compound that may have limitations in terms of its ability to mimic the effects of endogenous hormones such as GLP-1 and GIP.

Future Directions

There are several future directions for research on N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of research is the development of new DPP-4 inhibitors with improved selectivity and efficacy. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of DPP-4 inhibitors, which may have implications for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for long-term safety and efficacy studies of N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in humans to determine its potential as a therapeutic agent for the treatment of T2DM.

Scientific Research Applications

N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a highly selective inhibitor of DPP-4, which makes it a promising candidate for the treatment of T2DM. In addition, N~1~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3S/c1-18(28(32(2,30)31)24-6-4-3-5-7-24)25(29)27-23-10-8-22(9-11-23)26-15-19-12-20(16-26)14-21(13-19)17-26/h3-11,18-21H,12-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQNXXCAGXSUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)N(C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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